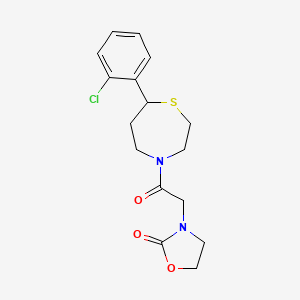

3-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)oxazolidin-2-one

Description

Properties

IUPAC Name |

3-[2-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O3S/c17-13-4-2-1-3-12(13)14-5-6-18(8-10-23-14)15(20)11-19-7-9-22-16(19)21/h1-4,14H,5-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDDUJBJUOJMDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CN3CCOC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)oxazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through the cyclization of appropriate precursors, such as 2-chlorophenylamine and a suitable thiol, under dehydrating conditions.

Attachment of the Oxazolidinone Moiety: The oxazolidinone ring is introduced by reacting the thiazepane intermediate with an oxazolidinone precursor, often involving a nucleophilic substitution reaction.

Final Coupling: The final step involves coupling the chlorophenyl-thiazepane intermediate with the oxazolidinone moiety under suitable conditions, such as using a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the oxazolidinone ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)oxazolidin-2-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its unique structure and ability to interact with bacterial enzymes.

Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 3-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)oxazolidin-2-one involves its interaction with specific molecular targets, such as bacterial ribosomes or enzymes. The compound can inhibit protein synthesis by binding to the ribosomal subunits, thereby preventing the formation of essential proteins required for bacterial growth and survival.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a class of 1,4-thiazepane derivatives with diverse substitutions. Below is a comparative analysis with structurally related analogs (Table 1):

Table 1: Structural Comparison of 1,4-Thiazepane Derivatives

| Compound Name (CAS) | Core Modifications | Key Substituents | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| 3-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)oxazolidin-2-one (1798515-67-9) | 2-Chlorophenyl, oxazolidinone | Chlorine at phenyl; oxazolidinone side chain | C₁₆H₁₉ClN₂O₃S | 354.9 |

| N-(2-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide (1706283-01-3) | 2-Fluorophenyl, benzamide | Fluorine at phenyl; benzamide side chain | C₂₀H₂₀FN₃O₂S | 397.5 |

| 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone (1705245-64-2) | 2-Fluorophenyl, benzofuran-ether | Fluorine at phenyl; benzofuran-ether linkage | C₂₄H₂₅FNO₃S | 438.5 |

| 5-(7-(2-Fluorophenyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one (1705718-32-6) | 2-Fluorophenyl, pyridone | Fluorine at phenyl; pyridone carbonyl | C₁₇H₁₆FN₂O₂S | 335.4 |

Key Comparative Insights :

Oxazolidinone vs. Benzamide: The oxazolidinone moiety in 1798515-67-9 is associated with antibacterial activity (e.g., linezolid analogs), whereas benzamide derivatives (1706283-01-3) often target protease enzymes .

In contrast, the pyridone group in 1705718-32-6 offers hydrogen-bonding sites for kinase inhibition .

Synthetic Accessibility: The oxazolidinone in 1798515-67-9 is synthesized via cyclization of a β-amino alcohol, a well-established route. Fluorinated analogs (e.g., 1705718-32-6) require specialized fluorination techniques, increasing synthetic complexity .

Biological Activity

3-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)oxazolidin-2-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a thiazepane ring with an oxazolidinone moiety and a chlorophenyl group. The IUPAC name for this compound is:

3-[2-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]-1,3-benzoxazol-2-one

This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

The biological activity of 3-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)oxazolidin-2-one is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus exhibiting anti-inflammatory effects.

- Receptor Modulation : It has been suggested as a modulator of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), which plays a crucial role in cognitive functions and neuroprotection.

Potential Therapeutic Applications

Research indicates that this compound could be beneficial in treating several neurological disorders, including:

- Alzheimer's Disease : Its ability to modulate cholinergic receptors suggests potential in enhancing cognitive function.

- Parkinson's Disease : The compound may alleviate symptoms associated with neurodegeneration by protecting neuronal integrity.

Synthesis and Characterization

The synthesis of 3-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)oxazolidin-2-one typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of the Thiazepane Ring : This can be achieved through cyclization reactions involving suitable precursors.

- Introduction of the Oxazolidinone Moiety : This step generally involves the reaction of thiazepane derivatives with oxazolidinone precursors under controlled conditions.

Table of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Inhibits inflammatory enzyme activity | |

| Neuroprotective | Modulates α7 nAChR for cognitive enhancement | |

| Antimicrobial | Exhibits activity against various microbial strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.